molecular formula C20H20N2O B11830561 (4-Benzyloxybenzyl)pyridin-2-ylmethylamine

(4-Benzyloxybenzyl)pyridin-2-ylmethylamine

Cat. No.: B11830561
M. Wt: 304.4 g/mol
InChI Key: ISPSMRJSKGJOLD-UHFFFAOYSA-N
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Biological Activity

(4-Benzyloxybenzyl)pyridin-2-ylmethylamine is an organic compound with significant potential in medicinal chemistry, particularly due to its interactions with various biological targets. This article explores the biological activity of this compound, emphasizing its pharmacological implications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C_{18}H_{22}N_{2}O
  • Molecular Weight : 304.39 g/mol
  • CAS Number : 680185-70-0
  • Density : 1.128 g/cm³
  • Boiling Point : Approximately 458.2 ± 35.0 °C

The compound features a pyridine ring substituted with a benzyloxybenzyl group, which contributes to its unique structural properties and biological activities .

This compound exhibits various biological activities through its interaction with specific proteins and enzymes. Notably, it has been identified as an inhibitor of protein kinase C (PKC) theta, which plays a crucial role in cell signaling pathways related to immune responses and cancer progression . The inhibition of PKC theta can potentially prevent acute rejection in transplantation scenarios, highlighting its therapeutic relevance.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
PKC Theta Inhibition Inhibits PKC theta, potentially useful in preventing transplant rejection .
Antiviral Activity Related compounds have shown promise as anti-HIV agents by inhibiting reverse transcriptase .
Enzyme Binding Capable of binding to various enzymes and receptors, modulating their activity .

Case Studies and Research Findings

  • Inhibition of PKC Theta :
    • Research indicates that this compound and its analogs demonstrate significant inhibition of PKC theta activity. This inhibition is crucial for developing therapies aimed at reducing transplant rejection incidents .
  • Antiviral Properties :
    • Related compounds within the same structural family have been optimized for their antiviral properties against HIV. Studies on analogs have revealed nanomolar range activity against wild-type HIV-1, suggesting that modifications to the pyridine structure may enhance efficacy .
  • Protein-Ligand Interactions :
    • The compound has been utilized in studies investigating protein-ligand interactions due to its ability to form stable complexes with target proteins. This property is essential for drug development processes where understanding binding affinities is critical .

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine

InChI

InChI=1S/C20H20N2O/c1-2-6-18(7-3-1)16-23-20-11-9-17(10-12-20)14-21-15-19-8-4-5-13-22-19/h1-13,21H,14-16H2

InChI Key

ISPSMRJSKGJOLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=CC=N3

Origin of Product

United States

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